molecular formula C19H19NO3 B13187902 Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13187902
M. Wt: 309.4 g/mol
InChI Key: RMIUDGXBJKLBBU-UHFFFAOYSA-N
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Description

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxa-azabicyclo heptane ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the phenyl group, which can influence its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C19H19NO3/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19(17(13-20)23-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

RMIUDGXBJKLBBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1(O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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